molecular formula C10H9NS B11917635 3,7-Dihydro-2H-thieno[3,2-f]indole

3,7-Dihydro-2H-thieno[3,2-f]indole

Cat. No.: B11917635
M. Wt: 175.25 g/mol
InChI Key: SKYBJFUITZLEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydro-2H-thieno[3,2-f]indole is a heterocyclic compound that features a fused thiophene and indole ring system.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydro-2H-thieno[3,2-f]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thienoindoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Dihydro-2H-thieno[3,2-f]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dihydro-2H-thieno[3,2-f]indole involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In neurological applications, the compound may modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

  • Thieno[2,3-b]indole
  • Thieno[3,2-b]indole
  • Benzo[4,5]thieno[2,3-b]indole

Comparison: 3,7-Dihydro-2H-thieno[3,2-f]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other thienoindoles, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3,7-dihydro-2H-thieno[3,2-f]indole

InChI

InChI=1S/C10H9NS/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1,3,5-6,11H,2,4H2

InChI Key

SKYBJFUITZLEBD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=C3C=CNC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.